molecular formula C14H15NO3S B2561223 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide CAS No. 2320210-86-2

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2561223
CAS RN: 2320210-86-2
M. Wt: 277.34
InChI Key: IZNPEZXGOXJLPV-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease. PBT2 has been shown to have a unique mechanism of action that involves binding to metal ions in the brain and reducing their toxic effects, which has led to interest in its potential as a new treatment option for these diseases.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, such as the compound , have been studied for their potential anticancer properties. The structural complexity and biological relevance of benzofuran make it a valuable scaffold in medicinal chemistry. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which share a similar benzofuran core, have shown promising results against human ovarian cancer cell lines .

Antimicrobial Properties

The antimicrobial potential of benzofuran compounds is well-documented. These compounds have been evaluated for their effectiveness against various microbial strains, offering a pathway for the development of new antimicrobial agents. The compound’s structure could be optimized to enhance its activity against specific pathogens .

Anti-Inflammatory Applications

Benzofuran derivatives are also recognized for their anti-inflammatory effects. The compound’s ability to modulate inflammatory pathways could be harnessed in the treatment of chronic inflammatory diseases. Research into similar compounds has revealed significant anti-inflammatory activity, which could be applicable to the compound .

Antioxidative Effects

The antioxidative capacity of benzofuran derivatives makes them candidates for combating oxidative stress-related conditions. By scavenging free radicals, these compounds can potentially prevent or ameliorate diseases caused by oxidative damage .

Antiviral Uses

Benzofuran derivatives have been explored for their antiviral activities. For example, certain benzofuran compounds have demonstrated anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease. This suggests that the compound may also possess antiviral capabilities that could be further investigated .

Neuroprotective Potential

Given the broad pharmacological activities of benzofuran derivatives, there is a possibility that the compound could exhibit neuroprotective properties. This application could be particularly relevant in the context of neurodegenerative diseases, where the prevention of neuronal damage is crucial .

Organic Semiconductor Applications

Thiophene derivatives, which form part of the compound’s structure, are essential in the field of organic semiconductors. They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s thiophene moiety could contribute to advancements in electronic materials .

Drug Development and Synthesis

The compound’s benzofuran and thiophene components are key structural units in various biologically active medicines and synthetic chemical raw materials. Its complex structure could serve as a lead compound in drug discovery, providing a template for the synthesis of new drugs with enhanced efficacy and reduced side effects .

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13(12-4-2-8-19-12)15-9-14(17)6-1-3-11-10(14)5-7-18-11/h2,4-5,7-8,17H,1,3,6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNPEZXGOXJLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide

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